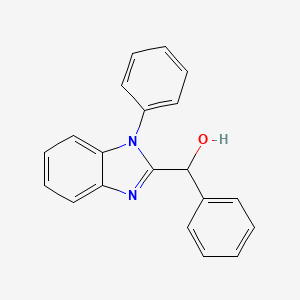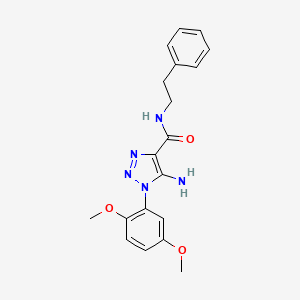![molecular formula C17H28ClNO3 B5171586 1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride](/img/structure/B5171586.png)
1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride, also known as CGP 12177, is a beta-adrenergic receptor antagonist. It is widely used in scientific research to study the structure and function of beta-adrenergic receptors.
Mécanisme D'action
1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 is a beta-adrenergic receptor antagonist, which means that it blocks the activity of beta-adrenergic receptors. It binds to the receptor and prevents the binding of adrenaline and noradrenaline. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response.
Biochemical and Physiological Effects
This compound 12177 has a number of biochemical and physiological effects. It reduces heart rate, blood pressure, and cardiac output. It also reduces lipolysis, which is the breakdown of fats, and glycogenolysis, which is the breakdown of glycogen. In addition, it reduces insulin secretion and glucose uptake in adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 is a useful tool for studying the structure and function of beta-adrenergic receptors. It is highly selective for beta-adrenergic receptors and has a long half-life, which makes it useful for long-term experiments. However, it has some limitations. It is not suitable for in vivo experiments because it cannot cross the blood-brain barrier. In addition, it has some off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are many future directions for research on 1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177. One area of interest is the development of more selective beta-adrenergic receptor antagonists. Another area of interest is the development of drugs that can cross the blood-brain barrier and target beta-adrenergic receptors in the brain. Finally, there is a need for more research on the physiological and pathological roles of beta-adrenergic receptors in different tissues and organs.
Méthodes De Synthèse
1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 can be synthesized using a multistep process. The first step is the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)-1,2-epoxypropane. The second step is the reaction of 3-(3-methoxyphenoxy)-1,2-epoxypropane with cyclohexylmethylamine to form 1-(cyclohexylmethylamino)-3-(3-methoxyphenoxy)propan-2-ol. The final step is the reaction of 1-(cyclohexylmethylamino)-3-(3-methoxyphenoxy)propan-2-ol with hydrochloric acid to form this compound 12177 hydrochloride.
Applications De Recherche Scientifique
1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 is widely used in scientific research to study the structure and function of beta-adrenergic receptors. Beta-adrenergic receptors are G protein-coupled receptors that are activated by the hormone adrenaline and the neurotransmitter noradrenaline. They play a key role in regulating the cardiovascular system, the respiratory system, and the metabolism.
Propriétés
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-18(14-7-4-3-5-8-14)12-15(19)13-21-17-10-6-9-16(11-17)20-2;/h6,9-11,14-15,19H,3-5,7-8,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQZAGQFASBIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC(=C1)OC)O)C2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)
![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)


![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5171563.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5171573.png)
![N-[3-(1-naphthyloxy)propyl]-1-butanamine](/img/structure/B5171588.png)

![3-chloro-N-(2-furylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171601.png)